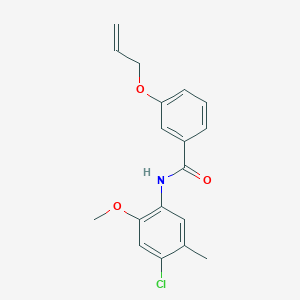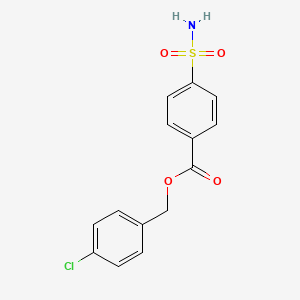![molecular formula C17H14N4O3S B4410993 3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4410993.png)
3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid
Vue d'ensemble
Description
3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid, also known as PTAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTAB is a member of the 1,2,4-triazole family of compounds, which have been shown to possess diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid is still under investigation, but it is believed to involve the inhibition of certain enzymes or proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of HDACs, as mentioned previously. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid in lab experiments is its potential therapeutic applications. This compound has been shown to possess various biological activities, making it a promising candidate for the development of new drugs. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Orientations Futures
There are several future directions for the study of 3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid. One direction is to further investigate its potential use in the treatment of cancer, specifically breast cancer. Another direction is to investigate its potential use in the treatment of bacterial infections. Additionally, further studies are needed to determine the toxicity profile of this compound and its potential side effects. Finally, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
Applications De Recherche Scientifique
3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid has been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been studied for its potential use in the treatment of cancer, specifically breast cancer, due to its ability to inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to possess antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
3-[[2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-15(19-13-6-4-5-12(9-13)16(23)24)10-25-17-18-11-21(20-17)14-7-2-1-3-8-14/h1-9,11H,10H2,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBMXJYGYVYVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4410921.png)
![N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B4410922.png)
![5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B4410932.png)
![2-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410938.png)

![N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410961.png)
![4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone](/img/structure/B4410975.png)

![4-(benzyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4410992.png)

![(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4410995.png)
![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4411012.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B4411013.png)